

A Technical Guide to the Spectroscopic Characterization of 3-Isoxazolecarboxylic Acid

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Compound of Interest

Compound Name: 3-Isoxazolecarboxylic acid

Cat. No.: B1312753

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-Isoxazolecarboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this molecule. The document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.^{[1][2]} For **3-Isoxazolecarboxylic acid**, ¹H and ¹³C NMR are essential for confirming its structural integrity.

The following tables summarize the predicted ¹H and ¹³C NMR data for **3-Isoxazolecarboxylic acid**. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for **3-Isoxazolecarboxylic Acid**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~7.0 - 7.2	Doublet	~1.5 - 2.0
H-5	~8.8 - 9.0	Doublet	~1.5 - 2.0
COOH	> 10 (broad)	Singlet	-

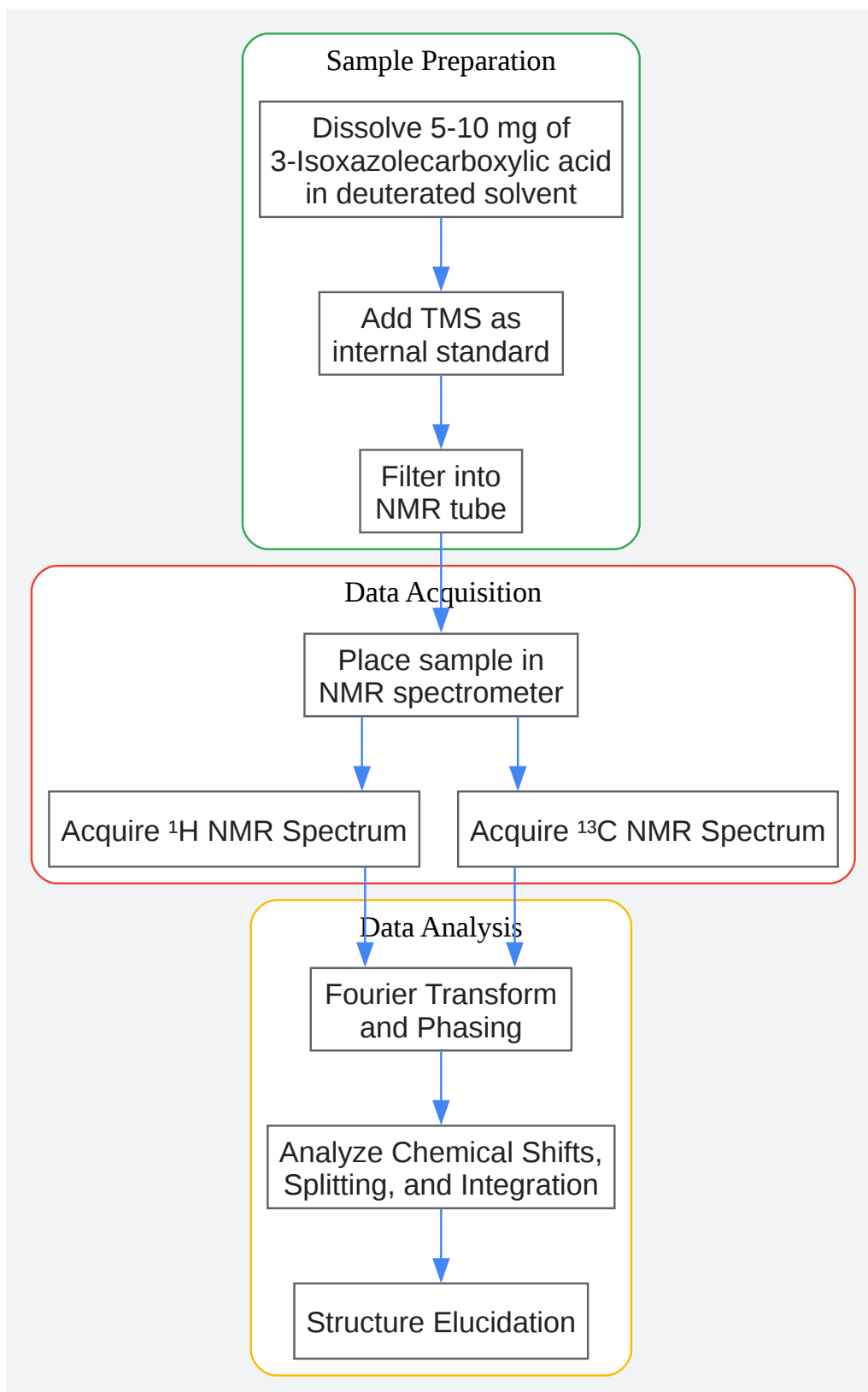
Table 2: Predicted ^{13}C NMR Data for **3-Isoxazolecarboxylic Acid**

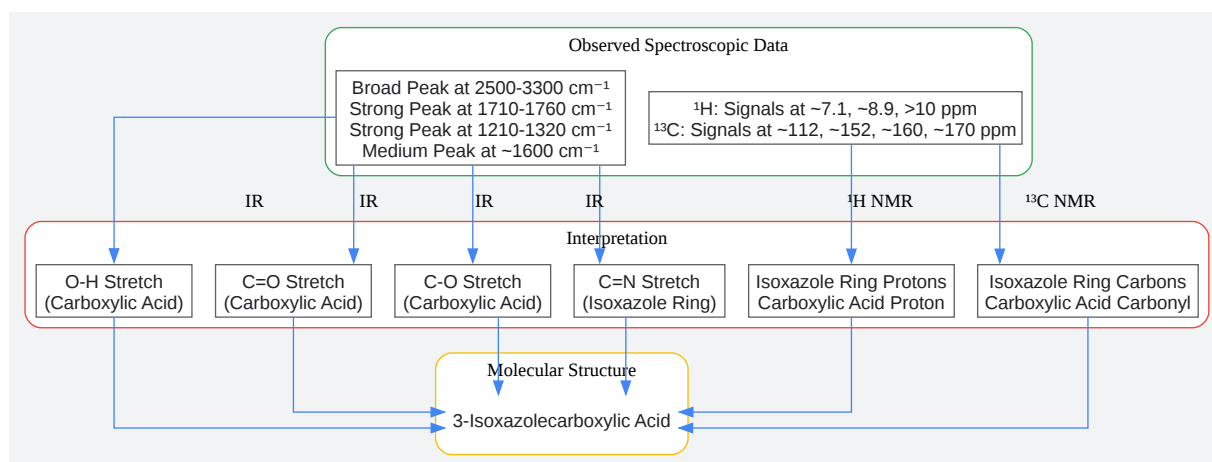
Carbon Atom	Chemical Shift (δ , ppm)
C-3	~158 - 162
C-4	~110 - 114
C-5	~150 - 154
C=O (Carboxylic Acid)	~165 - 175

A generalized protocol for obtaining NMR spectra of an organic compound like **3-Isoxazolecarboxylic acid** is as follows.[\[1\]](#)

- Sample Preparation: Dissolve 5-10 mg of purified **3-Isoxazolecarboxylic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).[\[1\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[\[3\]](#)
- Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.[\[1\]](#)
- Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument's magnetic field strength will determine the resonance frequencies.[\[4\]](#)
- Data Acquisition:

- ^1H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.
- ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans is typically required.[\[2\]](#)
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons.[\[4\]](#)





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References

- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. chem.libretexts.org [chem.libretexts.org]
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